molecular formula C10H14O2 B14132002 (1R,7aR)-1-Hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one CAS No. 17553-88-7

(1R,7aR)-1-Hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one

Cat. No.: B14132002
CAS No.: 17553-88-7
M. Wt: 166.22 g/mol
InChI Key: VQOIXUDPFMOECD-NXEZZACHSA-N
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Description

(1R,7aR)-1-Hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one is a chemical compound with a unique structure that includes a hydroxy group and a methyl group attached to a hexahydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7aR)-1-Hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and methyl vinyl ketone.

    Cyclization: The key step involves the cyclization of these starting materials under acidic or basic conditions to form the hexahydroindenone core.

    Methylation: The methyl group is introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing catalysts and optimized reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,7aR)-1-Hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.

Major Products Formed

    Oxidation: Formation of 1-keto-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one.

    Reduction: Formation of 1-hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-ol.

    Substitution: Formation of 1-chloro-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one.

Scientific Research Applications

(1R,7aR)-1-Hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,7aR)-1-Hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3aR,7aR)-1-Hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
  • (1R,3aR,7aR)-1-Hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-4-one

Uniqueness

(1R,7aR)-1-Hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one is unique due to its specific structural features, including the position of the hydroxy and methyl groups. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

17553-88-7

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1R,7aR)-1-hydroxy-7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one

InChI

InChI=1S/C10H14O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6,9,12H,2-5H2,1H3/t9-,10-/m1/s1

InChI Key

VQOIXUDPFMOECD-NXEZZACHSA-N

Isomeric SMILES

C[C@@]12CCC(=O)C=C1CC[C@H]2O

Canonical SMILES

CC12CCC(=O)C=C1CCC2O

Origin of Product

United States

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